molecular formula C11H18N2S B13187917 3-(4-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine

3-(4-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine

Katalognummer: B13187917
Molekulargewicht: 210.34 g/mol
InChI-Schlüssel: WMCFFDSCVUATCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine is a heterocyclic organic compound It features a benzothiazole ring fused with a tetrahydro structure and a propan-1-amine side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The propan-1-amine side chain can be introduced through subsequent alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine side chain.

Wissenschaftliche Forschungsanwendungen

3-(4-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 3-(4-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
  • N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Uniqueness

3-(4-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine is unique due to its specific structure, which combines a benzothiazole ring with a propan-1-amine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C11H18N2S

Molekulargewicht

210.34 g/mol

IUPAC-Name

3-(4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine

InChI

InChI=1S/C11H18N2S/c1-8-4-2-5-9-11(8)13-10(14-9)6-3-7-12/h8H,2-7,12H2,1H3

InChI-Schlüssel

WMCFFDSCVUATCE-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC2=C1N=C(S2)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.